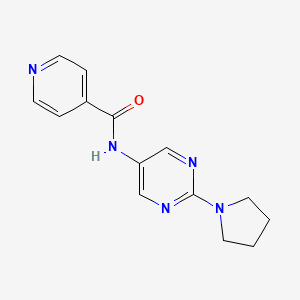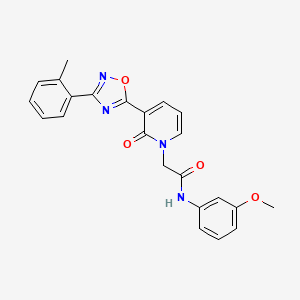
2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide, also known as IQOX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their antimicrobial activity against a variety of microorganisms. These compounds have shown good to moderate activity, indicating their potential as antimicrobial agents (Özyanik et al., 2012).
Antidepressant and Antagonist Properties
Quinoxalin-2-carboxamides have been investigated for their serotonin type-3 (5-HT3) receptor antagonism, which is relevant in the management of depression. The research found that these compounds exhibited 5-HT3 receptor antagonism, with some showing potential antidepressant-like activity (Mahesh et al., 2010). Additionally, novel quinoxalin-2-carboxamides were designed and synthesized based on a ligand-based approach, targeting 5-HT3 receptor antagonists for depression management, further emphasizing the role of quinoline derivatives in pharmacological applications (Mahesh et al., 2011).
Corrosion Inhibition
Carboxamide derivatives have also been studied for their potential as corrosion inhibitors for mild steel protection in hydrochloric acid solution. This study found that certain carboxamide ligands exhibit inhibitory performance through adsorption at the metal/solution interface, indicating their applicability in materials science and engineering (Erami et al., 2019).
Anticancer Activity
Further, quinoline-based heterocycles have been targeted as anticancer agents, focusing on the Bcl-2 protein as a drug target. The synthesis of quinolin-4-yl-based oxadiazole and triazole analogues demonstrated sub-micromolar anti-proliferative activity in cancer cell lines, highlighting their potential in cancer therapy (Hamdy et al., 2019).
Bioorganic and Medicinal Chemistry
Oxazole-based phosphodiesterase 4 (PDE4) inhibitors have been identified, with substituted quinolyl oxazoles presenting a novel and highly potent series. This research indicates the utility of such compounds in developing new therapeutics with selectivity profiles and in vivo biological activity (Kuang et al., 2007).
Eigenschaften
IUPAC Name |
2-(pyridine-4-carbonylamino)-N-quinolin-5-yl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3/c25-17(12-6-9-20-10-7-12)24-19-23-16(11-27-19)18(26)22-15-5-1-4-14-13(15)3-2-8-21-14/h1-11H,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHHHBUTXSMYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isonicotinamido)-N-(quinolin-5-yl)oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563224.png)
![N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563226.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-difluorobenzamide](/img/structure/B2563228.png)


![methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2563232.png)
![N-(2-furylmethyl)-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2563234.png)
![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2563235.png)
![1-((2-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2563237.png)


![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563244.png)
![N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2563246.png)
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2563247.png)